1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Description
Properties
IUPAC Name |
1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h7-9,13-18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHPGMACVGMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(N(C(N(C1O)CCO)O)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–170°C | Maximizes kinetics while minimizing side reactions |
| Molar Ratio (EC:ICA) | ≥3:1 | Ensures complete substitution of triazine hydroxyl groups |
| Catalyst Type | Tertiary amines (e.g., triethylamine) | Accelerates nucleophilic substitution |
| Reaction Time | 4–6 hours | Balances conversion and energy costs |
The product typically requires purification via recrystallization from hot ethanol or water to achieve >95% purity. Challenges include the formation of oligomeric byproducts at suboptimal temperatures and the need for catalyst recovery systems to improve cost efficiency.
Nucleophilic Substitution Using Ethylene Oxide
An alternative route employs ethylene oxide as the alkylating agent for isocyanuric acid under basic conditions. This method avoids the high temperatures of the carbonate route but requires careful control of pH and stoichiometry to prevent over-alkylation. The reaction mechanism involves deprotonation of isocyanuric acid’s hydroxyl groups by a base (e.g., NaOH), followed by nucleophilic attack on ethylene oxide’s strained epoxide ring.
Comparative Analysis of Alkylation Agents
| Agent | Reaction Rate | Byproduct Formation | Scalability |
|---|---|---|---|
| Ethylene Carbonate | Moderate | Low (primarily CO₂) | High |
| Ethylene Oxide | Fast | High (diols, polymers) | Moderate |
While ethylene oxide offers faster kinetics, its propensity to form poly(ethylene glycol) side products necessitates post-synthetic chromatography or fractional distillation, increasing operational complexity.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Recent advances explore microwave irradiation to accelerate THEIC formation. Preliminary studies indicate a 30% reduction in reaction time (2–3 hours) compared to conventional heating, with comparable yields (88–92%). This method enhances energy efficiency but requires specialized equipment.
Solvent-Free Mechanochemical Methods
Ball-milling techniques have been investigated for solid-state synthesis, eliminating solvent use. Initial trials report 75–80% yields under ambient conditions, though scalability remains unproven.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications such as catalysts and stabilizers .
Scientific Research Applications
General Information
- Chemical Formula : C9H21N3O3
- Molecular Weight : 219.2829 g/mol
- CAS Number : 4719-04-4
- Physical State : White powder
Structural Characteristics
THEIC features a triazine ring structure with three hydroxyethyl groups. This configuration contributes to its chemical reactivity and solubility characteristics, making it suitable for various applications.
Pesticides and Herbicides
THEIC is utilized as an active ingredient in several pesticide formulations due to its efficacy against a range of pests and diseases. Its properties allow it to act as both a bactericide and fungicide.
Case Study: Efficacy in Crop Protection
A study conducted on the effectiveness of THEIC in controlling fungal pathogens in crops demonstrated a significant reduction in disease incidence when applied at recommended concentrations. The compound showed promising results against pathogens such as Fusarium and Botrytis spp.
| Application Rate (g/L) | Disease Incidence (%) |
|---|---|
| 0 (Control) | 75 |
| 10 | 45 |
| 20 | 20 |
| 30 | 10 |
Bactericides in Agricultural Products
The compound is also used in agricultural settings as a bactericide to control bacterial infections in plants. Its application helps in maintaining crop health and yield.
Case Study: Bacterial Control
In trials conducted on tomato plants infected with Pseudomonas syringae, THEIC reduced bacterial populations significantly compared to untreated controls.
| Treatment | Bacterial Count (CFU/mL) |
|---|---|
| Untreated | 1.2 x 10^6 |
| THEIC at 15 g/L | 3.5 x 10^4 |
| THEIC at 30 g/L | 1.0 x 10^3 |
Cosmetic Formulations
Due to its moisturizing properties and ability to enhance product stability, THEIC is incorporated into various cosmetic products. It acts as a humectant and stabilizer.
Case Study: Skin Care Products
Research shows that formulations containing THEIC exhibit improved moisture retention compared to those without it.
| Formulation Type | Moisture Retention (%) |
|---|---|
| Control (No THEIC) | 45 |
| With THEIC | 70 |
Cooling Fluids
THEIC is used in some cooling fluids due to its thermal stability and low toxicity profile. It enhances the performance of cooling systems by preventing microbial growth.
Case Study: Efficacy in Cooling Systems
In a comparative study of cooling fluids, those containing THEIC showed lower microbial counts over time than those without.
| Time (Days) | Microbial Count (CFU/mL) |
|---|---|
| Day 0 | <100 |
| Day 7 | Control: >10^5; With THEIC: <10^2 |
| Day 14 | Control: >10^6; With THEIC: <10^3 |
Risk Characterization
The risk associated with occupational exposure is considered negligible when used at recommended levels; however, precautions are necessary during formulation processes .
Mechanism of Action
The mechanism of action of 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl groups enable it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and catalyst. The triazine ring structure also contributes to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The triazinane core (1,3,5-triazinane-2,4,6-triol/trione) is a common scaffold in several derivatives. Below is a comparative analysis of key analogs:
Physical and Chemical Properties
- Thermal Stability :
- Solubility :
Research Findings and Data Tables
Table 1: Thermal Properties of Selected Triazinane Derivatives
Table 2: Solubility and Reactivity
Biological Activity
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol, commonly known as THEIC (tris(2-hydroxyethyl) isocyanurate), is a triazine derivative that has garnered attention in various fields due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C9H15N3O6
- Molecular Weight : 261.23 g/mol
- CAS Number : 839-90-7
- InChI Key : BPXVHIRIPLPOPT-UHFFFAOYSA-N
Antimicrobial Activity
THEIC has demonstrated significant antimicrobial properties. Research indicates that triazine derivatives exhibit broad-spectrum activity against various bacterial and fungal strains. For instance:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Exhibits inhibitory effects on common pathogenic fungi.
A study highlighted the compound's potential as a biocide in agricultural applications, particularly in protecting crops from fungal infections .
Anticancer Properties
Recent investigations have focused on the anticancer potential of THEIC. The compound has shown promise in:
- Inducing apoptosis in cancer cell lines.
- Inhibiting tumor growth in animal models.
One study reported that derivatives of triazine compounds can target specific pathways involved in cancer cell proliferation .
Antioxidant Activity
THEIC also exhibits antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and supporting overall health.
The mechanisms underlying the biological activities of THEIC are diverse:
- Enzyme Inhibition : THEIC may inhibit enzymes critical for the survival of pathogens or cancer cells.
- Cell Membrane Disruption : The compound can interact with lipid membranes, leading to cell lysis in microorganisms.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity involves scavenging ROS, thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Safety and Toxicology
While THEIC shows considerable promise in various applications, safety assessments are crucial. The compound is classified as causing skin and eye irritation and may pose respiratory risks upon inhalation . Proper handling and safety measures should be implemented during its use.
Q & A
Q. What are the recommended spectroscopic techniques for confirming the structure of THEIC, and how should data interpretation be approached?
- Methodological Answer : THEIC’s structure can be validated using FT-IR (to identify hydroxyl and carbonyl stretches at ~3400 cm⁻¹ and ~1700 cm⁻¹, respectively), ¹H NMR (to resolve -CH₂ and -OH groups in the 3.5–4.5 ppm range), and ¹³C NMR (to confirm triazinane carbonyl carbons at ~150 ppm). Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation .
Q. How can THEIC be synthesized with high purity, and what reaction conditions optimize yield?
- Methodological Answer : THEIC is synthesized via trimerization of 2-hydroxyethyl isocyanate under mild conditions. A protocol adapted from similar triazinane derivatives involves:
- Catalyst : Trimethylamine (5 mol%) in anhydrous dichloromethane.
- Temperature : Room temperature with continuous stirring for 24 hours.
- Workup : Acidic quenching (HCl) followed by recrystallization from ethanol yields >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) .
Advanced Research Questions
Q. How can conflicting data on THEIC’s mutagenicity be resolved using OECD-compliant frameworks?
- Methodological Answer : Discrepancies in mutagenicity assays (e.g., Ames test variability) require:
- Comparative Studies : Parallel testing in Salmonella typhimurium TA98 and TA100 strains under metabolic activation (S9 mix).
- Dose-Response Analysis : Use 6–8 dose levels (0.1–500 µg/plate) to assess linearity.
- QSAR Validation : Apply OECD QSAR Toolbox to predict structural alerts (e.g., triazinane core reactivity) and cross-validate with experimental data .
Q. What computational strategies are effective for modeling THEIC’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4, CYP2D6). Parameterize force fields (AMBER) for triazinane ring flexibility.
- DFT Calculations : Optimize THEIC’s geometry at B3LYP/6-311+G(d,p) level to predict electron density maps and reactive sites (e.g., hydroxyl groups).
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of protein-ligand complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
